HbA1c Reduction in Drug-Naïve T2DM: Dorzagliatin Monotherapy vs. Placebo
In the SEED Phase 3 trial (NCT03173391), dorzagliatin monotherapy (75 mg BID) demonstrated a placebo-adjusted HbA1c reduction of −0.57% at 24 weeks in drug-naïve T2DM patients [1]. The absolute reduction from baseline was −1.07% with dorzagliatin versus −0.50% with placebo (P < 0.001) [1].
| Evidence Dimension | HbA1c change from baseline to week 24 |
|---|---|
| Target Compound Data | −1.07% (95% CI: −1.19% to −0.95%) |
| Comparator Or Baseline | Placebo: −0.50% (95% CI: −0.68% to −0.32%) |
| Quantified Difference | Estimated treatment difference: −0.57% (95% CI: −0.79% to −0.36%); P < 0.001 |
| Conditions | Phase 3 randomized, double-blind, placebo-controlled trial (SEED); 24 weeks; drug-naïve T2DM patients (n=463); dose: 75 mg BID |
Why This Matters
This quantifies dorzagliatin's standalone efficacy in treatment-naïve patients, providing a benchmark for comparing its glycemic control against other first-line agents.
- [1] Yang W, Zhu D, Gan S, et al. Dorzagliatin in drug-naïve patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial. Nat Med. 2022;28(5):965-973. View Source
